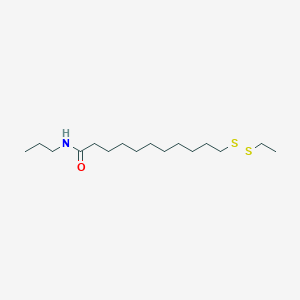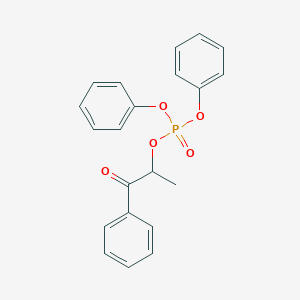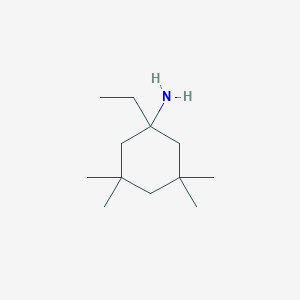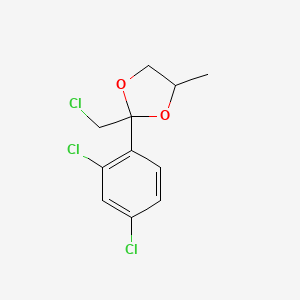
11-(Ethyldisulfanyl)-N-propylundecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Ethyldisulfanyl)-N-propylundecanamide is an organic compound characterized by the presence of an ethyldisulfanyl group and a propylundecanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Ethyldisulfanyl)-N-propylundecanamide typically involves the reaction of an appropriate amine with an ethyldisulfanyl-containing precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
11-(Ethyldisulfanyl)-N-propylundecanamide can undergo several types of chemical reactions, including:
Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyldisulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
11-(Ethyldisulfanyl)-N-propylundecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving disulfide bonds.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 11-(Ethyldisulfanyl)-N-propylundecanamide involves its interaction with molecular targets, such as enzymes or receptors, through its ethyldisulfanyl and amide groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate specific enzymes, thereby influencing metabolic processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 11-(Methyldisulfanyl)-N-propylundecanamide
- 11-(Butyldisulfanyl)-N-propylundecanamide
- 11-(Ethyldisulfanyl)-N-butylundecanamide
Uniqueness
11-(Ethyldisulfanyl)-N-propylundecanamide is unique due to its specific ethyldisulfanyl group, which imparts distinct chemical properties compared to similar compounds
Propiedades
Número CAS |
575455-21-9 |
|---|---|
Fórmula molecular |
C16H33NOS2 |
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
11-(ethyldisulfanyl)-N-propylundecanamide |
InChI |
InChI=1S/C16H33NOS2/c1-3-14-17-16(18)13-11-9-7-5-6-8-10-12-15-20-19-4-2/h3-15H2,1-2H3,(H,17,18) |
Clave InChI |
OQDDNLYKKQSWLF-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CCCCCCCCCCSSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)


![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)

![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)

